molecular formula C17H21NO2S B11054968 N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide

N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B11054968
M. Wt: 303.4 g/mol
InChI Key: BCCFPQKRONJBQT-UHFFFAOYSA-N
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Description

N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a tert-butyl group, and a hydroxyethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the thiophene ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.

Scientific Research Applications

N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and versatility.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H21NO2S/c1-11(19)13-8-7-12(17(2,3)4)10-14(13)18-16(20)15-6-5-9-21-15/h5-11,19H,1-4H3,(H,18,20)

InChI Key

BCCFPQKRONJBQT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=CS2)O

Origin of Product

United States

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